molecular formula C11H17NO B12213722 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide CAS No. 56022-40-3

3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12213722
CAS No.: 56022-40-3
M. Wt: 179.26 g/mol
InChI Key: NIAXLOCNPHUQEB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene-, is a bicyclic compound with a unique structure that includes a carboxamide group and a methylene bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of a suitable diene with an acetylenic dienophile can produce the compound with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- involves its interaction with molecular targets through its reactive functional groups. The carboxamide group can form hydrogen bonds with biological molecules, while the methylene bridge can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects .

Properties

CAS No.

56022-40-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C11H17NO/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H2,12,13)

InChI Key

NIAXLOCNPHUQEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)N)C

Origin of Product

United States

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